molecular formula C16H21NO3 B7537665 N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B7537665
M. Wt: 275.34 g/mol
InChI Key: MJFVPPUKVGFMIL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide is a chemical compound known for its unique bicyclic structure. This compound features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules. The presence of the 2,4-dimethoxyphenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a formal [4 + 2] cycloaddition reaction, often enabled by organocatalysis. The reaction conditions are mild and operationally simple, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane core.

    Introduction of the 2,4-dimethoxyphenyl group: This step involves the functionalization of the bicyclo[2.2.1]heptane core with the 2,4-dimethoxyphenyl group through a series of substitution reactions.

    Formation of the carboxamide group:

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 2,4-dimethoxyphenyl group, to introduce different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique bicyclic structure.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Its potential bioactivity makes it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The 2,4-dimethoxyphenyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other compounds containing the bicyclo[2.2.1]heptane core, such as camphor, sordarins, and α-santalol . These compounds share the bicyclic structure but differ in their functional groups and overall bioactivity. The presence of the 2,4-dimethoxyphenyl group in this compound makes it unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-12-5-6-14(15(9-12)20-2)17-16(18)13-8-10-3-4-11(13)7-10/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFVPPUKVGFMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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